molecular formula C15H19NS2 B13754845 Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate CAS No. 70556-18-2

Methanaminium, N,N,N-trimethyl-, 2-naphthalenecarbodithioate

Cat. No.: B13754845
CAS No.: 70556-18-2
M. Wt: 277.5 g/mol
InChI Key: WFWKNRSNXCGADO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-2-carbodithioate; tetramethylazanium is a chemical compound that consists of a naphthalene ring substituted with a carbodithioate group at the 2-position and a tetramethylazanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2-carbodithioate; tetramethylazanium typically involves the reaction of naphthalene-2-thiol with carbon disulfide in the presence of a base to form the naphthalene-2-carbodithioate anion. This anion is then reacted with tetramethylammonium chloride to yield the final product. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or ethanol.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for naphthalene-2-carbodithioate; tetramethylazanium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: For controlled reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2-carbodithioate; tetramethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2-carbodithioate; tetramethylazanium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of naphthalene-2-carbodithioate; tetramethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The carbodithioate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1-carbodithioate; tetramethylazanium
  • Phenanthrene-9-carbodithioate; tetramethylazanium
  • Anthracene-2-carbodithioate; tetramethylazanium

Uniqueness

Naphthalene-2-carbodithioate; tetramethylazanium is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to similar compounds.

Properties

CAS No.

70556-18-2

Molecular Formula

C15H19NS2

Molecular Weight

277.5 g/mol

IUPAC Name

naphthalene-2-carbodithioate;tetramethylazanium

InChI

InChI=1S/C11H8S2.C4H12N/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-5(2,3)4/h1-7H,(H,12,13);1-4H3/q;+1/p-1

InChI Key

WFWKNRSNXCGADO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.